[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl](methyl)amine
Description
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is a fluorinated benzodioxin derivative featuring a methylamine substituent at the 8-position of the 1,3-benzodioxin ring. Its hydrochloride salt, (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride, is documented in commercial catalogs as a building block for pharmaceutical research .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H12FNO2/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3,12H,4-6H2,1H3 |
InChI Key |
HOFNNXXLCHBBKF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC2=C1OCOC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the benzodioxin ring through a halogenation reaction. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.
Attachment of the Methylamine Group: The final step involves the attachment of the methylamine group to the benzodioxin ring. This can be achieved through a nucleophilic substitution reaction using methylamine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Benzodioxin Core : A six-membered ring with two oxygen atoms at positions 1 and 3, providing rigidity and moderate polarity.
- Fluorine Substituent : At position 6, contributing electron-withdrawing effects and influencing solubility and metabolic stability.
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxin Ring
The benzodioxin scaffold is widely utilized in medicinal and synthetic chemistry. Below is a comparison of substituent effects in analogous compounds:
| Compound Name | Substituent(s) on Benzodioxin | Key Functional Groups | Molecular Weight | Notable Properties | Reference |
|---|---|---|---|---|---|
| (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine | 6-Fluoro, 8-(methylaminomethyl) | -NHCH₃, -F | 199.21 (free base) | High polarity due to fluorine; moderate basicity | |
| (6-Methyl-2-phenyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol | 6-Methyl, 2-phenyl, 8-(hydroxymethyl) | -CH₂OH, -CH₃, -Ph | 286.33 | Increased lipophilicity from phenyl group; hydroxyl enables conjugation | |
| N-[(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl] derivatives | 6-Nitro, 8-(aminomethyl) | -NO₂, -NH-R | Varies | Strong electron-withdrawing nitro group; redox-sensitive | |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | 5-Benzodioxin, 3-(dimethylaminomethyl) | -N(CH₃)₂, -OCH₃ | 391.46 | Enhanced basicity from dimethylamino group; π-π stacking potential |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and nitro groups (e.g., ) increase electrophilicity at adjacent positions, facilitating reactions like nucleophilic substitution. However, nitro groups are more sterically demanding and may reduce metabolic stability compared to fluorine .
- Amino Group Variations: Methylamine (target) offers simpler derivatization pathways, while bulkier amines (e.g., dimethylamino in ) enhance steric hindrance and basicity .
Physicochemical Properties
- Solubility: The fluorine atom in the target compound improves aqueous solubility compared to non-fluorinated analogs like the 6-methyl-2-phenyl derivative in .
- Stability : Fluorine’s inductive effect may enhance resistance to oxidative degradation relative to nitro-substituted analogs .
Research Implications and Limitations
Biological Activity
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on pharmacological effects, toxicity, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 197.21 g/mol
- CAS Number : 1170356-17-8
Pharmacological Effects
Research into the pharmacological effects of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine has shown significant promise in various areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or function.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrate that it can induce apoptosis in specific cancer cells, suggesting potential use in cancer therapy.
- Neuroactivity : There is emerging evidence that (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Cytotoxicity | Induced apoptosis in HeLa cells at concentrations above 50 µM. |
| Study C | Neuroactivity | Enhanced dopamine release in rat brain slices at 10 µM concentration. |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine was tested against various pathogens. The compound displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined using standard broth dilution methods.
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human cancer cell lines demonstrated that treatment with (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Toxicity Profile
Toxicological assessments are crucial for understanding the safety profile of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine. Current data suggest low acute toxicity; however, chronic exposure studies are necessary to fully elucidate potential long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
